![molecular formula C34H36CuN4O6-4 B15342067 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper" is a copper(II) complex of a porphyrin derivative. Porphyrins are a group of organic compounds that play a crucial role in biological processes, such as the binding and transport of metal ions. This compound has significant implications in various fields, including chemistry, biology, and medicine, due to its unique properties and functionalities.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize "3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper", a porphyrin precursor is first prepared. This precursor is then coordinated with copper ions. Typical reaction conditions include a controlled environment with specific pH and temperature parameters to ensure the proper coordination of the copper ion with the porphyrin ring.
Industrial Production Methods: In industrial settings, the production of this compound might involve large-scale synthesis techniques, including the use of reactors that allow precise control over reaction conditions. Continuous monitoring and optimization of pH, temperature, and concentration of reactants are essential to achieving high yield and purity.
化学反応の分析
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in different scientific fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of different oxidized species of the compound, whereas reduction reactions could lead to reduced forms with different electronic properties.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a catalyst in various organic transformations due to its ability to stabilize reactive intermediates and facilitate electron transfer processes.
Biology: In biological research, this compound is studied for its role in mimicking natural metalloenzymes, which can provide insights into enzyme mechanisms and facilitate the development of biomimetic catalysts.
Industry: In industrial applications, the compound is used in the development of sensors for detecting metal ions and other analytes, leveraging its unique electronic properties and metal-binding capabilities.
作用機序
The compound exerts its effects through the coordination of the copper ion with the porphyrin ring, which allows for the stabilization of reactive species and facilitates various catalytic processes. The molecular targets and pathways involved include electron transfer chains and reactive oxygen species generation in photodynamic therapy.
類似化合物との比較
Compared to other similar copper porphyrin complexes, "3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper" stands out due to its specific substituents and structural features that enhance its stability and reactivity. Similar compounds include other copper porphyrin derivatives, each with unique substituents that influence their chemical and physical properties.
Hope this hits the mark for you! Feel free to nudge me for any tweaks or additions!
特性
分子式 |
C34H36CuN4O6-4 |
|---|---|
分子量 |
660.2 g/mol |
IUPAC名 |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper |
InChI |
InChI=1S/C34H36N4O6.Cu/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);/q-4;/b23-11?,24-12-,25-11-,26-13?,27-14?,28-14-,29-12?,30-13-; |
InChIキー |
WIIVGCMLYNYHKC-FMRXEYCPSA-N |
異性体SMILES |
CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C(C)O)C)/[N-]4)C(C)O)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
正規SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C(C)O)C)[N-]4)C(C)O)C)C)CCC(=O)O)CCC(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


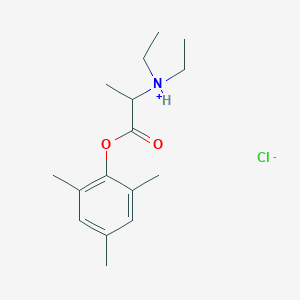
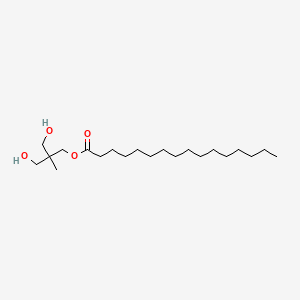

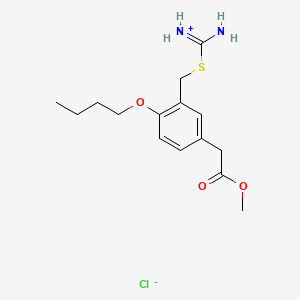
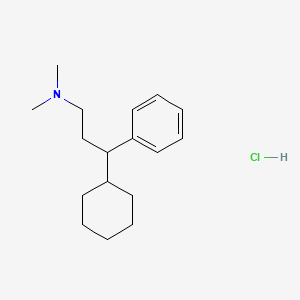


![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)

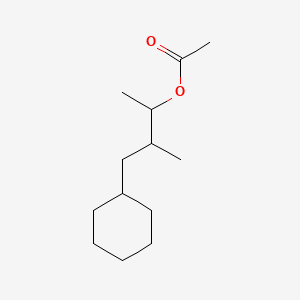
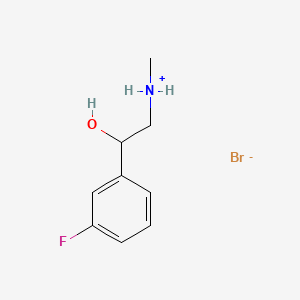
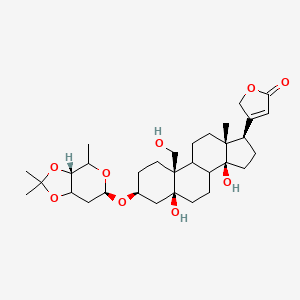
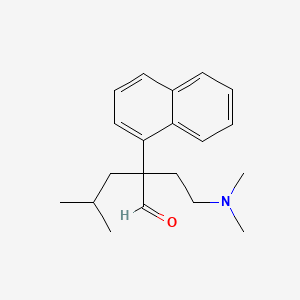
![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
